molecular formula C9H15BrN4O B13644380 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide

Cat. No.: B13644380
M. Wt: 275.15 g/mol
InChI Key: ABORFEJRCZHYCS-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with amino and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amination: The brominated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.

    Acylation: The final step involves the acylation of the amino group with tert-butyl acetic acid chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated pyrazole.

    Substitution: The bromo group can undergo nucleophilic substitution with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
  • 2-(3-Amino-4-fluoro-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide
  • 2-(3-Amino-4-iodo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide

Uniqueness

The presence of the bromo group in 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(tert-butyl)acetamide can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This can influence its binding affinity and specificity towards molecular targets.

Properties

Molecular Formula

C9H15BrN4O

Molecular Weight

275.15 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-tert-butylacetamide

InChI

InChI=1S/C9H15BrN4O/c1-9(2,3)12-7(15)5-14-4-6(10)8(11)13-14/h4H,5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

ABORFEJRCZHYCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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